molecular formula C22H29N3O5S2 B6571735 2-methyl-N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide CAS No. 946296-70-4

2-methyl-N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide

Cat. No.: B6571735
CAS No.: 946296-70-4
M. Wt: 479.6 g/mol
InChI Key: NUSALXFJUQDINQ-UHFFFAOYSA-N
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Description

2-methyl-N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide is a synthetic organic compound known for its diverse applications in chemistry, biology, and medical research. This compound is characterized by a unique structure that includes multiple functional groups, lending it considerable reactivity and utility in various scientific investigations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide typically involves multiple steps. One common route includes:

  • Formation of Tetrahydroquinoline Core: : This step might involve cyclization reactions starting from suitable aromatic precursors.

  • Sulfonation and Amination: : Introduction of the sulfonyl group often employs chlorosulfonic acid, followed by amination to form the sulfonamide linkage.

  • Final Coupling: : The last step often includes coupling with 2-methyl propanamide under specific reaction conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final compound.

Industrial Production Methods

Industrial production scales these reactions up, optimizing for yield and purity. Batch reactors, continuous flow processes, and rigorous purification methods (such as recrystallization and chromatography) are used to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at its amide or sulfonamide moiety, depending on the presence of strong oxidizing agents.

  • Reduction: : Reduction reactions may target the sulfonyl group, potentially converting it to a thiol group under suitable conditions.

  • Substitution: : Electrophilic or nucleophilic substitution can occur, especially at the aromatic or tetrahydroquinoline ring positions, modifying the functional groups.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : Conditions often involve strong bases or acids, catalysts, and solvents like acetonitrile or dimethyl sulfoxide (DMSO).

Major Products

  • Oxidation: : Generates sulfone derivatives.

  • Reduction: : Yields secondary amines or thiol derivatives.

  • Substitution: : Produces various substituted aromatic and quinoline derivatives, depending on the substituent introduced.

Scientific Research Applications

2-methyl-N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide has significant roles in:

  • Chemistry: : Used as a building block in organic synthesis, particularly in the preparation of complex molecules.

  • Biology: : Explored for its potential as an inhibitor in enzymatic studies due to its sulfamoyl group.

  • Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: : Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The compound's effects are primarily mediated through interactions with specific molecular targets. Its sulfonyl and amide groups can engage in hydrogen bonding and ionic interactions, influencing various pathways:

  • Molecular Targets: : Enzymes, receptors, and other proteins.

  • Pathways: : Inhibition of enzyme activities, modulation of signal transduction pathways, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-(4-{[1-(propane-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide

  • 2-methyl-N-(4-{[1-(butane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide

  • 2-ethyl-N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide

Unique Features

2-methyl-N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide is distinguished by:

  • Its unique combination of functional groups.

  • Specific reactivity patterns, making it particularly valuable in certain synthetic applications.

  • Potential pharmacological properties that may not be shared by its analogs.

This comprehensive overview highlights the versatility and significance of this compound across various scientific domains. Anything more you’d like to dive into?

Properties

IUPAC Name

2-methyl-N-[4-[(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5S2/c1-4-14-31(27,28)25-13-5-6-17-15-19(9-12-21(17)25)24-32(29,30)20-10-7-18(8-11-20)23-22(26)16(2)3/h7-12,15-16,24H,4-6,13-14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSALXFJUQDINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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